Cas no 1263046-98-5 (Dde-Dap(Fmoc)-OH)

Dde-Dap(Fmoc)-OH is a protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase applications. The compound features two orthogonal protecting groups: the acid-labile Fmoc (9-fluorenylmethoxycarbonyl) group for α-amine protection and the base-labile Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group for side-chain amine protection. This dual protection enables selective deprotection strategies, facilitating controlled stepwise synthesis of complex peptides. The Dde group is selectively removable under mild hydrazine conditions, leaving the Fmoc group intact, which is advantageous for branched or modified peptide architectures. Its stability under standard Fmoc deprotection conditions (piperidine) makes it a reliable choice for synthesizing peptides requiring selective side-chain modifications or orthogonal protection schemes.
Dde-Dap(Fmoc)-OH structure
Dde-Dap(Fmoc)-OH structure
商品名:Dde-Dap(Fmoc)-OH
CAS番号:1263046-98-5
MF:C28H30N2O6
メガワット:490.547607898712
MDL:MFCD05663745
CID:2162731
PubChem ID:135742630

Dde-Dap(Fmoc)-OH 化学的及び物理的性質

名前と識別子

    • Dde-l-dap(fmoc)-oh
    • DDE-DAP(FMOC)-OH
    • 1263046-98-5
    • CS-0137315
    • (2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid
    • MFCD05663745
    • AKOS030212365
    • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid
    • S-1263046-98-5
    • J-005366
    • L-Alanine, N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
    • (2S)-2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • (2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
    • AS-74889
    • N-alpha-(4,4-DiMe-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid
    • Nalpha-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nbeta-Fmoc-L-2,3-diaminopropionic acid
    • (2S)-2-{[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)ETHYL]AMINO}-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID
    • Dde-L-Dap(Fmoc)-OH
    • Dde-Dap(Fmoc)-OH
    • MDL: MFCD05663745
    • インチ: InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,30H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m0/s1
    • InChIKey: IRGLZXIDGOBCJV-QFIPXVFZSA-N
    • ほほえんだ: CC(=C1C(=O)CC(C)(C)CC1=O)N[C@@H](CNC(=O)OCC2C3=C(C=CC=C3)C4=C2C=CC=C4)C(=O)O

計算された属性

  • せいみつぶんしりょう: 490.21038668g/mol
  • どういたいしつりょう: 490.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 36
  • 回転可能化学結合数: 9
  • 複雑さ: 916
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

  • 密度みつど: 1.270±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: Insuluble (1.9E-3 g/L) (25 ºC),

Dde-Dap(Fmoc)-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D271730-1000mg
Dde-Dap(Fmoc)-OH
1263046-98-5
1g
$ 515.00 2022-06-05
Key Organics Ltd
AS-74889-250MG
(2S)-2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1263046-98-5 >95%
0.25g
£153.00 2023-06-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GU075-200mg
Dde-Dap(Fmoc)-OH
1263046-98-5 98%
200mg
313.0CNY 2021-07-15
Chemenu
CM203634-5g
Dde-Dap(Fmoc)-OH
1263046-98-5 97%
5g
$*** 2023-03-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GU075-50mg
Dde-Dap(Fmoc)-OH
1263046-98-5 98%
50mg
150.0CNY 2021-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28035-5g
Dde-Dap(Fmoc)-OH
1263046-98-5 98%
5g
¥1283.0 2024-07-18
eNovation Chemicals LLC
D964394-5g
L-Alanine, N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
1263046-98-5 98%
5g
$210 2024-06-08
SHENG KE LU SI SHENG WU JI SHU
sc-470760-250 mg
Nα-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nβ-Fmoc-L-2,3-diaminopropionic acid,
1263046-98-5
250MG
¥1,579.00 2023-07-10
Key Organics Ltd
AS-74889-5G
(2S)-2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1263046-98-5 >95%
5g
£646.00 2025-02-08
abcr
AB155472-1g
N-alpha-(4,4-DiMe-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, 98% (Dde-L-Dap(Fmoc)-OH); .
1263046-98-5 98%
1g
€130.30 2024-04-20

Dde-Dap(Fmoc)-OH 関連文献

Dde-Dap(Fmoc)-OHに関する追加情報

Professional Introduction to Compound with CAS No. 1263046-98-5 and Product Name: Dde-Dap(Fmoc)-OH

The compound with the CAS number 1263046-98-5 and the product name Dde-Dap(Fmoc)-OH represents a significant advancement in the field of pharmaceutical chemistry and bioconjugation. This compound is a protected dipeptide derivative, featuring an N-terminal Fmoc (fluorenylmethyloxycarbonyl) group and a C-terminal hydroxyl group, making it a valuable intermediate in the synthesis of peptide-based therapeutics and research tools.

Dde-Dap(Fmoc)-OH is particularly notable for its role in solid-phase peptide synthesis (SPPS), a widely employed technique in the pharmaceutical industry for constructing complex peptide molecules. The Dde (dansyl) group serves as an amino acid protecting group, while the Fmoc group facilitates selective deprotection during peptide assembly. This combination enhances the efficiency and yield of peptide synthesis, making it a preferred choice for researchers and industrial chemists alike.

In recent years, there has been growing interest in the development of peptide-based drugs due to their high specificity and low toxicity profiles. Dde-Dap(Fmoc)-OH is instrumental in this context, as it allows for the precise construction of peptide sequences that can modulate biological pathways with high fidelity. For instance, it has been utilized in the synthesis of peptidomimetics, which mimic the structure and function of natural peptides but with improved pharmacokinetic properties.

The significance of Dde-Dap(Fmoc)-OH extends beyond its utility in SPPS. It has also been employed in the development of diagnostic agents and imaging probes. Peptides conjugated with fluorophores or other imaging agents can provide valuable insights into biological processes at the molecular level. The hydroxyl group at the C-terminus of Dde-Dap(Fmoc)-OH offers additional functionality, enabling further derivatization for such applications.

Recent studies have highlighted the potential of Dde-Dap(Fmoc)-OH in drug discovery, particularly in the field of immunotherapy. Peptides derived from this intermediate have shown promise as immunodominant epitopes or as components of vaccine candidates. The ability to rapidly synthesize and modify peptides using Dde-Dap(Fmoc)-OH accelerates the screening process for novel immunotherapeutic agents.

The compound's structural features also make it suitable for studying enzyme-substrate interactions. The protected dipeptide can serve as a substrate or inhibitor for various enzymes, providing insights into their mechanisms of action. This has implications not only for basic biochemical research but also for drug design, where understanding enzyme inhibition is crucial.

From a synthetic chemistry perspective, Dde-Dap(Fmoc)-OH exemplifies the importance of protecting groups in ensuring high-yield and high-purity peptide synthesis. The Fmoc group's stability under basic conditions while being removable under acidic conditions makes it an ideal choice for SPPS. Similarly, the Dde group provides stability under acidic conditions while being selectively removed under basic conditions. This dual functionality allows for orthogonal deprotection strategies, enhancing synthetic flexibility.

The versatility of Dde-Dap(Fmoc)-OH is further underscored by its application in peptidomimetic chemistry. Peptidomimetics are designed to mimic the biological activity of natural peptides while overcoming limitations such as poor solubility or rapid degradation. The use of Dde-Dap(Fmoc)-OH as a building block enables the introduction of non-natural amino acids or modifications that enhance pharmacological properties.

In conclusion, Dde-Dap(Fmoc)-OH, with its CAS number 1263046-98-5, represents a cornerstone in modern peptide chemistry. Its role in SPPS, its utility in drug discovery, and its potential applications in diagnostics and immunotherapy highlight its importance in both academic research and industrial settings. As advancements continue to be made in peptide-based therapeutics, compounds like Dde-Dap(Fmoc)-OH will remain indispensable tools for chemists and biologists alike.

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